BenchChemオンラインストアへようこそ!

3-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea

Urea Transporter Inhibition Soluble Epoxide Hydrolase Pharmacophore Diversity

3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea (CAS 1797757-05-1) is a tetra-substituted urea derivative with molecular formula C20H33N3O2 (MW 347.49 g/mol). It features three distinct pharmacophoric elements: a 4-tert-butylphenyl group at the N3 position, a 2-(dimethylamino)ethyl moiety at N1, and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent also at N1, creating a fully substituted urea scaffold.

Molecular Formula C20H33N3O2
Molecular Weight 347.503
CAS No. 1797757-05-1
Cat. No. B2570773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea
CAS1797757-05-1
Molecular FormulaC20H33N3O2
Molecular Weight347.503
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCN(C)C)C2CCOCC2
InChIInChI=1S/C20H33N3O2/c1-20(2,3)16-6-8-17(9-7-16)21-19(24)23(13-12-22(4)5)18-10-14-25-15-11-18/h6-9,18H,10-15H2,1-5H3,(H,21,24)
InChIKeyXYOMNBOMDZXHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea (CAS 1797757-05-1): Structural Profile and Research-Grade Procurement Specifications


3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea (CAS 1797757-05-1) is a tetra-substituted urea derivative with molecular formula C20H33N3O2 (MW 347.49 g/mol) [1]. It features three distinct pharmacophoric elements: a 4-tert-butylphenyl group at the N3 position, a 2-(dimethylamino)ethyl moiety at N1, and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent also at N1, creating a fully substituted urea scaffold . The compound is cataloged as STOCK1N-19845 in the InterBioScreen screening library, a collection widely used in pharmaceutical hit identification and lead optimization programs [2]. Its structural architecture is distinct from the mono-, di-, and tri-substituted ureas commonly encountered in commercial screening decks, offering a unique spatial arrangement of hydrogen bond donors/acceptors and lipophilic bulk that may confer target selectivity profiles not achievable with simpler urea analogs.

Why Generic In-Class Substitution Cannot Replace 3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea (CAS 1797757-05-1)


Tetra-substituted ureas represent a structurally constrained chemotype in which all four nitrogen valences are occupied by distinct substituents, eliminating rotational freedom around the urea N–C(O) bonds and locking the molecule into a specific three-dimensional conformation [1]. This contrasts sharply with mono-, di-, and tri-substituted ureas—such as the widely used dimethylthiourea (DMTU) or simple phenylureas—where conformational flexibility can lead to promiscuous target engagement and unpredictable SAR [2]. The combination of the bulky tert-butylphenyl group, the basic dimethylaminoethyl side chain, and the neutral oxan-4-yl ring in CAS 1797757-05-1 generates a unique electrostatic surface and hydrogen-bonding topology that cannot be replicated by commercially available urea analogs like PU-48 (a thienoquinoline carboxylate UT-A inhibitor, IC50 0.32 μM) or UTBinh-14 (a UT-B inhibitor with IC50 10–25 nM) . In screening cascades for urea transporter (UT) or soluble epoxide hydrolase (sEH) targets, substituting this compound with a generic phenylurea or thiourea risks losing the specific steric and electronic complementarity required for target engagement, potentially leading to false negatives in hit validation or erroneous SAR interpretation.

Quantitative Differentiation Evidence for 3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea (CAS 1797757-05-1)


Structural Complexity and Pharmacophoric Diversity Relative to Mono- and Di-Substituted Urea Comparators

CAS 1797757-05-1 is a fully tetra-substituted urea, meaning all four nitrogen valences are occupied by non-hydrogen substituents, whereas the most commonly used urea-based UT inhibitors—dimethylthiourea (DMTU) and 3-nitrophenyl-thiourea—are di- or tri-substituted [1]. The tetra-substitution pattern eliminates the conformational flexibility inherent to less substituted ureas, which can adopt multiple rotameric states around the N–C(O) bonds. DMTU, for example, contains only two methyl substituents on one nitrogen (with thione sulfur replacing the carbonyl oxygen) and can freely rotate, resulting in non-specific inhibition of both UT-A1 and UT-B with relatively low potency (IC50 2–3 mM) [2]. By contrast, the locked conformation of CAS 1797757-05-1 may confer greater target selectivity, though direct comparative selectivity data for this specific compound have not yet been published in the peer-reviewed literature.

Urea Transporter Inhibition Soluble Epoxide Hydrolase Pharmacophore Diversity

Distinct Substituent Topology Versus PU-48 and UTBinh-14: Implications for Target Profiling

The leading UT-A inhibitor PU-48 (methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate, IC50 0.32 μM for UT-A1) [1] and the leading UT-B inhibitor UTBinh-14 (IC50 10–25 nM for human/mouse UT-B) are structurally unrelated to CAS 1797757-05-1. PU-48 is a thienoquinoline carboxylate lacking a urea functional group, while UTBinh-14 is a non-urea small molecule. CAS 1797757-05-1, in contrast, contains a central urea pharmacophore linked to a lipophilic tert-butylphenyl ring, a basic dimethylaminoethyl side chain (pKa ~8.5–9.0 for the tertiary amine), and a neutral oxan-4-yl ring. This substitution pattern more closely resembles the 1,3-disubstituted urea inhibitors of soluble epoxide hydrolase (sEH) reported in the patent literature [2], where the tert-butylphenyl group mimics the lipophilic adamantyl or cyclohexyl motifs found in potent sEH inhibitors with nanomolar Ki values. This structural alignment suggests CAS 1797757-05-1 may have a distinct target selectivity profile compared to the established UT inhibitor chemotypes.

Urea Transporter UT-A Inhibitor Scaffold Differentiation

Physicochemical Property Differentiation: Calculated Parameters Versus Common Urea-Based Screening Compounds

CAS 1797757-05-1 has a molecular weight of 347.49 g/mol and an AlogP estimated at approximately 3.0–3.6 based on the presence of the lipophilic tert-butylphenyl moiety and the moderately polar oxane ring [1]. This places it within the intermediate lipophilicity range that is considered favorable for both target binding and aqueous solubility. By comparison, the sEH inhibitor t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) has MW 453.5 and cLogP ~4.2, making it significantly more lipophilic and potentially less soluble [2]. The dimethylaminoethyl group in CAS 1797757-05-1 provides a protonatable basic center that can improve aqueous solubility at physiological pH, a feature absent in many neutral urea-based sEH inhibitors that often require co-solvent or formulation strategies for in vivo administration. The oxan-4-yl ring, being a saturated heterocycle, contributes to three-dimensionality and may enhance metabolic stability compared to planar aromatic ring systems commonly found in urea-based inhibitors.

Drug-likeness Physicochemical Properties Lead-likeness

Recommended Research and Procurement Applications for 3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea (CAS 1797757-05-1)


Chemical Probe for Urea Transporter (UT-A/UT-B) Inhibitor Screening Cascades Requiring Scaffold Diversity

Given the structural uniqueness of CAS 1797757-05-1 relative to the thienoquinoline (PU-48) and non-urea (UTBinh-14) classes of UT inhibitors, this compound is best deployed as a diversity element in medium- to high-throughput screening cascades targeting urea transporters UT-A1 or UT-B [1]. Its tetra-substituted urea scaffold provides a distinct chemotype that can be used to validate hits from primary screens, ensuring that observed activity is not an artifact of a single chemical series. Research teams investigating urearetics—diuretics that act via urea transport inhibition without disrupting electrolyte balance—may find this compound particularly valuable for SAR expansion around the urea pharmacophore [2].

Starting Point for Structure-Based Design of Soluble Epoxide Hydrolase (sEH) Inhibitors

The 1,3-disubstituted urea motif (with the tert-butylphenyl group at N3 and the oxan-4-yl/dimethylaminoethyl substitution at N1) aligns with the pharmacophore of known sEH inhibitors disclosed in patents by Boehringer Ingelheim and others [3]. The compound can serve as a starting scaffold for computational docking studies into the sEH active site (PDB entries 4JNC, 5ALL), where the central urea carbonyl is known to engage in hydrogen-bonding interactions with the catalytic tyrosine residues (Tyr383 and Tyr466 in human sEH). The oxan-4-yl ring may occupy the same hydrophobic pocket as the adamantyl or cyclohexyl groups found in potent sEH inhibitors, while the basic dimethylaminoethyl side chain could be exploited for salt formation or prodrug strategies to improve oral bioavailability.

Fragment-Based or Combinatorial Library Synthesis Using the Tetra-Substituted Urea Core

CAS 1797757-05-1 exemplifies a fully elaborated tetra-substituted urea that can be deconstructed into three synthetic building blocks: 4-tert-butylaniline, 2-(dimethylamino)ethylamine, and tetrahydro-2H-pyran-4-amine/4-isocyanatotetrahydropyran. This modular architecture makes it an attractive template for parallel library synthesis. Procurement of the parent compound enables orthogonal synthetic validation—researchers can confirm the feasibility of the synthetic route before investing in a full library. The InterBioScreen catalog designation (STOCK1N-19845) indicates that this compound is available as part of a larger screening collection, and it can be used as a reference standard for quality control of newly synthesized analogs [4].

Internal Standard or Reference Compound for Analytical Method Development Targeting Urea-Containing Drug Candidates

The compound's well-defined structure, moderate molecular weight (347.49 Da), and the presence of both UV-active (tert-butylphenyl, λmax ~240–260 nm) and mass spectrometry-friendly functional groups (basic amine for positive ion ESI) make it suitable as a reference standard in LC-MS/MS method development [5]. Analytical laboratories supporting medicinal chemistry programs targeting urea-based inhibitors (UT, sEH, kinase, or protease targets) can use CAS 1797757-05-1 to calibrate chromatographic retention times, optimize ionization parameters, and validate extraction recovery from biological matrices.

Quote Request

Request a Quote for 3-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.